Ethylcarbamic Acid
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Overview
Description
Carbamic acid, ethyl-: , also known as ethyl carbamate or urethane, is an organic compound with the formula CH₃CH₂OC(O)NH₂. It is an ester of carbamic acid and appears as a white crystalline solid. Despite its name, it is not a component of polyurethanes. Ethyl carbamate is naturally formed in low quantities in many types of fermented foods and drinks .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Asymmetric Reduction and Carbamation: One method involves the asymmetric reduction of arylketone followed by the carbamation of alcohol
Alcoholysis of Carbamoyl Chlorides: Carbamate esters can be synthesized via the reaction of carbamoyl chlorides with alcohols.
Addition of Alcohols to Isocyanates: Another method involves the addition of alcohols to isocyanates.
Industrial Production Methods: Industrial production of ethyl carbamate often involves the reaction of ethanol with urea, citrulline, or carbamyl phosphate during fermentation and storage .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl carbamate can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in literature.
Reduction: Reduction reactions are less common for ethyl carbamate.
Substitution: Ethyl carbamate can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions:
Reduction: Reduction conditions are not frequently applied to ethyl carbamate.
Substitution: Nucleophilic reagents can be used under mild conditions.
Major Products:
- The primary product of substitution reactions involving ethyl carbamate is typically another ester or amide derivative.
Scientific Research Applications
Chemistry: Ethyl carbamate is used as a reagent in organic synthesis, particularly in the formation of other carbamate esters and amides .
Biology and Medicine: Ethyl carbamate has been used in biomedical research due to its anesthetic properties. its use has declined due to its carcinogenic nature .
Industry: In the past, ethyl carbamate was used in the textile industry. Its use has decreased significantly due to health concerns .
Mechanism of Action
Ethyl carbamate exerts its effects primarily through its interaction with cellular proteins and enzymes. It can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in synaptic regions, which continues to stimulate cholinergic receptors . This mechanism is similar to that of carbamate pesticides, which also inhibit acetylcholinesterase .
Comparison with Similar Compounds
Methyl Carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Carbamic Acid: The parent compound of ethyl carbamate.
Urea: A related compound with similar functional groups.
Formamide: Another related compound with a similar structure.
Uniqueness: Ethyl carbamate is unique due to its formation in fermented foods and beverages and its historical use as an anesthetic. Its carcinogenic properties also distinguish it from some other carbamate esters .
Properties
IUPAC Name |
ethylcarbamic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2-4-3(5)6/h4H,2H2,1H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBIXTIBYFUAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388640 |
Source
|
Record name | Ethylcarbamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7409-13-4 |
Source
|
Record name | Ethylcarbamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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